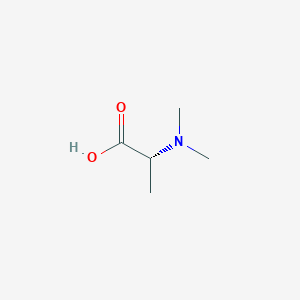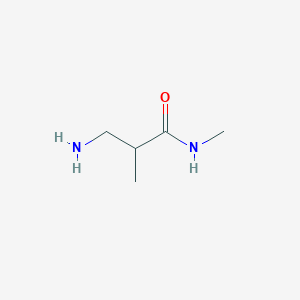
2-(1H-Pyrazol-3-yl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-Pyrazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 102732-63-8 and a molecular weight of 126.11 . It is also known by its IUPAC name, 1H-pyrazol-3-ylacetic acid . The compound is typically stored in a dry, sealed environment, preferably in a freezer under -20°C .
Synthesis Analysis
Pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”, are synthesized through various methods . One such method involves the condensation of appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .Molecular Structure Analysis
The molecular structure of “2-(1H-Pyrazol-3-yl)acetic acid” is represented by the InChI code: 1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) . This indicates that the compound is a five-membered heterocycle with two adjacent nitrogen atoms in the ring .Chemical Reactions Analysis
Pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”, have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . The process may proceed via forming aza Michael followed by amination, cyclo dehydration, and subsequent enolization .Physical and Chemical Properties Analysis
“2-(1H-Pyrazol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 126.11 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 126.042927438 g/mol .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Pyrazole, einschließlich 2-(1H-Pyrazol-3-yl)essigsäure, haben eine breite Palette von Anwendungen in der medizinischen Chemie und der Arzneimittelforschung . Sie wurden als Zielstrukturen synthetisiert und haben zahlreiche biologische Aktivitäten wie Antituberkulose, antimikrobiell, antifungal und entzündungshemmend gezeigt .
Agrochemie
Im Bereich der Agrochemie werden Pyrazolverbindungen aufgrund ihrer vielfältigen biologischen Aktivitäten eingesetzt . Sie können bei der Synthese von Agrochemikalien eingesetzt werden und tragen zur Entwicklung effektiverer und sichererer landwirtschaftlicher Praktiken bei .
Koordinationschemie
Pyrazole werden auch in der Koordinationschemie verwendet . Die Stickstoffatome im Pyrazolring können als Koordinationsstellen fungieren, so dass diese Verbindungen Komplexe mit verschiedenen Metallen bilden können .
Organometallchemie
In der metallorganischen Chemie werden Pyrazole als Liganden verwendet, um metallorganische Verbindungen zu bilden . Diese Verbindungen haben Anwendungen in der Katalyse, Materialwissenschaft und anderen Bereichen der Chemie .
Enzyminhibition
Bestimmte Derivate von this compound wurden in der wissenschaftlichen Forschung zur Enzyminhibition verwendet. Diese Verbindungen können mit bestimmten Enzymen interagieren und deren Aktivität modulieren.
Arzneimittelfreisetzung
Pyrazolverbindungen, einschließlich this compound, wurden auf ihr Potenzial in der Arzneimittelfreisetzung untersucht
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial and antifungal effects .
Mode of Action
Pyrazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The compound is described as having high gi absorption and being non-permeant to the bbb (blood-brain barrier) . These properties can significantly impact the bioavailability of the compound.
Result of Action
One study suggests that a compound with a similar structure had potent in vitro antipromastigote activity .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and to obtain special instructions before use .
Zukünftige Richtungen
There is ongoing research into the synthesis and properties of pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”. A recent study reported a novel, metal-free process for the challenging synthesis of a similar compound, “2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid”, which features an efficient construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective, and environmentally benign , suggesting potential future directions for the synthesis of “2-(1H-Pyrazol-3-yl)acetic acid” and similar compounds.
Eigenschaften
IUPAC Name |
2-(1H-pyrazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVKSUPEUFXUGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542641 |
Source


|
| Record name | (1H-Pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102732-63-8 |
Source


|
| Record name | (1H-Pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)

